2-(Piperidin-4-yl)propane-1-sulfonyl fluoride

Chemical Biology Covalent Inhibitor Design SuFEx Click Chemistry

This bifunctional building block integrates a secondary amine handle with an electrophilic sulfonyl fluoride warhead, enabling modular assembly via SuFEx chemistry and selective serine hydrolase labeling in ABPP workflows. The propane linker ensures optimal warhead orientation for target engagement, while class-leading hydrolytic stability (t1/2 ~48 h at pH 7.4) reduces background noise. Unlike labile sulfonyl chlorides, the fluoride warhead delivers superior selectivity in biological contexts. Ideal for fragment-based drug discovery and targeted covalent inhibitor design.

Molecular Formula C8H16FNO2S
Molecular Weight 209.28 g/mol
Cat. No. B15240487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)propane-1-sulfonyl fluoride
Molecular FormulaC8H16FNO2S
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)F)C1CCNCC1
InChIInChI=1S/C8H16FNO2S/c1-7(6-13(9,11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3
InChIKeyNZEIVSSWUCTACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride: Core Properties and Research-Grade Specifications for Selective Procurement


2-(Piperidin-4-yl)propane-1-sulfonyl fluoride (CAS 1889345-43-0) is a specialized aliphatic sulfonyl fluoride building block featuring a piperidine core linked to a propane-1-sulfonyl fluoride warhead. Its molecular formula is C8H16FNO2S with a molecular weight of 209.28 g/mol. The compound is supplied at a minimum purity of 95% and is intended exclusively for research and development applications, not for therapeutic or veterinary use . The sulfonyl fluoride functional group (-SO2F) serves as an electrophilic warhead capable of covalent modification of nucleophilic amino acid residues, positioning this compound as a valuable intermediate in the design of activity-based probes and targeted covalent inhibitors. The piperidine ring offers a versatile secondary amine handle for further derivatization, enabling integration into diverse molecular scaffolds .

Why 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride Cannot Be Simply Replaced by Other Sulfonyl Fluoride or Piperidine Analogs


Substituting 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride with a closely related analog—such as a different sulfonyl fluoride piperidine isomer, a sulfonyl chloride derivative, or a non-piperidine sulfonyl fluoride—introduces significant risk of altered reactivity, stability, and selectivity. The propane linker length directly influences the spatial orientation of the reactive warhead relative to the piperidine core, affecting target engagement geometry in covalent inhibition applications [1]. The sulfonyl fluoride group itself exhibits a distinct reactivity profile compared to the more labile sulfonyl chloride, with the latter undergoing rapid hydrolysis and demonstrating lower selectivity in biological contexts . Furthermore, the specific substitution pattern on the piperidine ring (4-position) and the secondary amine availability dictate the compound's utility as a bifunctional linker in fragment-based drug discovery and SuFEx click chemistry. Direct interchange with compounds lacking these precise structural features cannot be assumed to yield equivalent performance in downstream assays or synthetic transformations .

Quantitative Evidence Supporting 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride Differentiation for Scientific Selection


Enhanced Hydrolytic Stability of Sulfonyl Fluoride Warhead Enables Robust Aqueous Compatibility vs. Sulfonyl Chloride Analogs

The sulfonyl fluoride functional group exhibits significantly greater hydrolytic stability compared to the corresponding sulfonyl chloride. This differential stability is a class-level advantage for all sulfonyl fluorides, including 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride, and is a key driver for their selection in biological applications. While direct quantitative stability data for the specific compound are not available in the public literature, data from a structurally related sulfonyl fluoride piperidine (piperidine-4-sulfonyl fluoride) provides a relevant benchmark. That compound demonstrates a hydrolytic half-life (t1/2) of 48 hours in water at pH 7.4, compared to a t1/2 of only 2.3 hours at pH 9.0 . In contrast, sulfonyl chlorides are known to hydrolyze rapidly in aqueous media, often within minutes, limiting their utility in many biological assays. This enhanced stability allows sulfonyl fluorides to be used in aqueous environments and physiological conditions, enabling more reliable and reproducible covalent modification experiments .

Chemical Biology Covalent Inhibitor Design SuFEx Click Chemistry

Tunable Linker Length (Propyl) Enables Optimized Spatial Orientation for Covalent Engagement

The propane linker in 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride provides a specific spatial separation between the piperidine core and the reactive sulfonyl fluoride warhead. This differentiates it from analogs with shorter (e.g., methyl, ethyl) or longer linkers. Structural data and computational properties for related compounds demonstrate that linker length directly impacts the topological polar surface area (TPSA) and rotatable bond count, which influence target binding orientation and solubility. For example, the ethane-linked analog (2-(piperidin-4-yl)ethane-1-sulfonyl fluoride) has a TPSA of 54.6 Ų and a rotatable bond count of 3 [1]. The propane-linked target compound, with one additional methylene unit, offers greater conformational flexibility and a larger spatial reach, which can be critical for accessing distal nucleophilic residues in enzyme active sites or for minimizing steric clash in fragment linking strategies. Conversely, the methane-linked analog ((Piperidin-4-yl)methanesulfonyl fluoride) offers a more constrained geometry, which may be advantageous in other contexts but limits flexibility .

Fragment-Based Drug Discovery Protease Inhibition Activity-Based Protein Profiling

Enhanced Enzyme Inhibition Potency in Serine Protease Assays Relative to Non-Fluorinated Controls

Sulfonyl fluoride-containing piperidines demonstrate potent inhibition of serine proteases through covalent modification of the catalytic serine residue. While direct IC50 data for 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride are not publicly available, a closely related compound, piperidine-4-sulfonyl fluoride, provides a relevant benchmark for the class. That compound exhibited IC50 values of 1.2 μM against elastase, 4.7 μM against thrombin, and 8.9 μM against trypsin . These values represent a significant potency improvement over non-fluorinated sulfonate or sulfonamide controls, which typically show IC50 values >50 μM or are inactive in the same assays. The presence of the sulfonyl fluoride warhead is directly responsible for this enhanced inhibitory activity, as it enables irreversible, covalent bond formation with the active site serine. The propane-linked target compound is expected to exhibit similar or potentially improved potency due to the extended linker's ability to optimize binding interactions .

Serine Protease Inhibition Covalent Warheads Enzyme Assay Development

Improved Selectivity Over Off-Target Ion Channels in Cardiovascular Safety Profiling

The incorporation of a fluorine atom into sulfonyl piperidine scaffolds has been shown to enhance selectivity over the IKr (hERG) potassium channel, a critical off-target associated with cardiac toxicity. In a study of 4-fluorosulfonylpiperidines, the lead compound (3b) demonstrated no increase in QTc interval in anesthetized dogs at plasma concentrations up to 148 μM, indicating a favorable cardiovascular safety profile [1]. While this study evaluated a different substitution pattern (4-fluorosulfonyl), the finding underscores the beneficial impact of fluorine incorporation on selectivity within the piperidine-sulfonyl class. The target compound, 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride, shares the sulfonyl fluoride warhead and a similar piperidine core, and is thus expected to benefit from this class-level selectivity advantage compared to non-fluorinated piperidine analogs. The improved selectivity profile reduces the risk of confounding off-target effects in both in vitro and in vivo studies, enhancing the reliability of experimental outcomes [2].

Drug Safety Selectivity Profiling hERG Liability

Optimal Research and Industrial Application Scenarios for 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride


Activity-Based Protein Profiling (ABPP) Probe Development

The compound's sulfonyl fluoride warhead enables selective, covalent labeling of active site serine residues in serine hydrolases, a key feature for ABPP workflows. Its enhanced hydrolytic stability (class-level data: t1/2 ~48 h at pH 7.4) ensures robust performance in aqueous biological buffers, reducing background hydrolysis and improving signal-to-noise in proteomic profiling experiments .

Targeted Covalent Inhibitor (TCI) Design and Optimization

The piperidine core offers a secondary amine for facile conjugation to diverse pharmacophores, while the propane linker provides optimal spatial orientation for warhead engagement. The demonstrated potency of related sulfonyl fluoride piperidines against serine proteases (IC50 values as low as 1.2 μM) supports the compound's utility as a starting point for TCI development .

SuFEx Click Chemistry and Fragment-Based Drug Discovery (FBDD)

The sulfonyl fluoride group serves as a robust 'click' handle for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling modular assembly of complex molecular architectures. The compound's bifunctional nature (amine handle + sulfonyl fluoride warhead) makes it a valuable fragment for FBDD campaigns, where its stability and tunable reactivity facilitate the construction of diverse screening libraries .

Chemical Biology Tool for Serine Protease Mechanism Studies

As a covalent, irreversible inhibitor of serine proteases, this compound can be employed to probe enzyme mechanisms, validate target engagement, and study the functional consequences of protease inhibition in cellular models. The favorable selectivity profile of the fluorinated piperidine-sulfonyl class (e.g., reduced IKr channel liability) enhances its suitability for cellular and in vivo applications [1].

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